1-(2-ethoxyphenyl)-2,5-pyrrolidinedione
Overview
Description
1-(2-ethoxyphenyl)-2,5-pyrrolidinedione is an organic compound that belongs to the class of pyrrolidinediones. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a pyrrolidinedione core. Pyrrolidinediones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(2-ethoxyphenyl)-2,5-pyrrolidinedione can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with succinic anhydride in the presence of a base, such as sodium hydroxide, to form the corresponding intermediate. This intermediate is then cyclized to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or acetic acid, for several hours .
Chemical Reactions Analysis
1-(2-ethoxyphenyl)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form imine or hydrazone derivatives.
Scientific Research Applications
1-(2-ethoxyphenyl)-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound exhibits potential antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-(2-ethoxyphenyl)-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-2,5-pyrrolidinedione: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
1-(2-chlorophenyl)-2,5-pyrrolidinedione: The presence of a chlorine atom can enhance the compound’s electrophilicity and potentially increase its antimicrobial properties.
1-(2-fluorophenyl)-2,5-pyrrolidinedione: The fluorine atom can influence the compound’s lipophilicity and its ability to penetrate biological membranes.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-16-10-6-4-3-5-9(10)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJONHMLWBEPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279696 | |
Record name | 1-(2-Ethoxyphenyl)-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112749-53-8 | |
Record name | 1-(2-Ethoxyphenyl)-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112749-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Ethoxyphenyl)-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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